

Off-target effects of JNJ-42165279 in cellular assays

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Compound of Interest

Compound Name: JNJ-42165279

Cat. No.: B560100

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Technical Support Center: JNJ-42165279

This technical support guide provides researchers, scientists, and drug development professionals with information on the off-target effects of **JNJ-42165279** in cellular assays. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to facilitate the design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary mechanism of action for **JNJ-42165279**?

A1: **JNJ-42165279** is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] [2] It acts as a substrate for the enzyme, binding covalently to the catalytic site and inactivating it.[2][3] This inhibition is slowly reversible, as the drug fragment can be hydrolyzed from the active site, allowing the enzyme to regenerate its activity.[2] The primary consequence of FAAH inhibition is the increased concentration of endogenous fatty acid amides (FAAs) such as anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA).[2][3][4]

Q2: How selective is **JNJ-42165279**? Am I likely to see off-target effects in my cellular assays?

A2: **JNJ-42165279** is highly selective for FAAH.[3][4] In preclinical studies, it was tested against a panel of 50 different receptors, enzymes, transporters, and ion channels at a concentration of 10 μ M and did not produce more than 50% inhibition of binding to any of these

targets.[4] This suggests a low likelihood of direct off-target effects mediated by these common pathways.

Q3: Could **JNJ-42165279** interfere with drug metabolism pathways in my cell-based experiments?

A3: Based on preclinical data, **JNJ-42165279** is unlikely to interfere with major drug metabolism pathways. At a concentration of 10 μ M, it did not inhibit the major cytochrome P450 (CYP) enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) or the hERG channel.[4] This reduces the risk of drug-drug interactions or altered metabolism of other compounds in your cellular assays.

Q4: I am observing unexpected effects in my experiments. How can I troubleshoot if they are off-target effects of **JNJ-42165279**?

A4: While **JNJ-42165279** is highly selective, unexpected results can occur. Here are some troubleshooting steps:

- **Confirm FAAH Inhibition:** First, verify that **JNJ-42165279** is inhibiting FAAH in your system as expected. You can measure the levels of FAAH substrates like anandamide (AEA) to confirm a dose-dependent increase.
- **Dose-Response Curve:** Perform a dose-response experiment. If the unexpected effect occurs only at very high concentrations, it may be an off-target effect. The IC₅₀ for human FAAH is approximately 70 nM.[4]
- **Use a Negative Control:** If possible, use a structurally similar but inactive analog of **JNJ-42165279** as a negative control.
- **Consider Downstream Effects:** The observed effects might be downstream consequences of FAAH inhibition and the resulting elevation of fatty acid amides, which can interact with other signaling pathways (e.g., cannabinoid receptors).
- **Review Compound Stability:** **JNJ-42165279** has shown some hydrolytic instability at certain pH levels.[4] Ensure your experimental buffer and conditions are not causing degradation of the compound.

Data on Selectivity and Potency

In Vitro Selectivity Profile

Target Class	Number of Targets Tested	JNJ-42165279 Concentration	Result
Receptors, Enzymes, Transporters, Ion Channels	50	10 μ M	No significant binding inhibition (>50%) observed.[4]
Cytochrome P450 Enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4)	6	10 μ M	No significant inhibition observed.[4]
hERG Channel	1	10 μ M	No significant inhibition observed.[4]

In Vitro Potency

Enzyme	Apparent IC ₅₀ (1-hour incubation)
Human FAAH	70 \pm 8 nM[4]
Rat FAAH	313 \pm 28 nM[4]

Effects on Fatty Acid Amide Levels in Humans

Analyte	Matrix	Dose of JNJ-42165279	Fold Increase vs. Placebo/Baseline
Anandamide (AEA)	Plasma	10-100 mg (single dose)	5.5 to 10-fold increase[5]
Oleoylethanolamide (OEA)	Plasma	10-100 mg (single dose)	4.3 to 5.6-fold increase[5]
Palmitoylethanolamide (PEA)	Plasma	10-100 mg (single dose)	4.3 to 5.6-fold increase[5]
Anandamide (AEA)	Cerebrospinal Fluid (CSF)	10-75 mg (daily for 7 days)	~41 to 77-fold increase[5]
Oleoylethanolamide (OEA)	Cerebrospinal Fluid (CSF)	10-75 mg (daily for 7 days)	~5.8 to 7.4-fold increase[5]

Experimental Protocols

Protocol 1: General Off-Target Liability Screening

This protocol outlines a general approach for assessing the off-target effects of a compound like **JNJ-42165279**.

- Objective: To determine if **JNJ-42165279** interacts with a broad range of common off-target proteins.
- Methodology:
 - Utilize a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide array of GPCRs, ion channels, kinases, and transporters.
 - Prepare **JNJ-42165279** at a standard screening concentration, typically 10 μ M, to assess potential liabilities.
 - The assays are generally radioligand binding assays for receptors and transporters, and functional or enzymatic assays for ion channels and enzymes.

- Data is typically reported as the percent inhibition or stimulation relative to a control. A common threshold for a significant "hit" is >50% inhibition.
- Data Analysis: Analyze the percentage of inhibition for each target. Targets with inhibition greater than a predefined threshold (e.g., 50%) should be further investigated with full dose-response curves to determine the IC50.

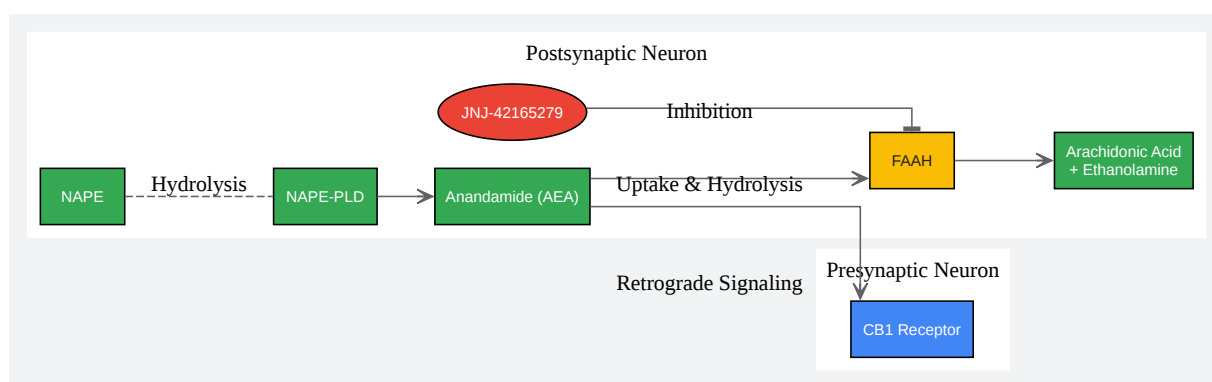
Protocol 2: Cellular FAAH Activity Assay

This protocol describes how to measure the inhibitory activity of **JNJ-42165279** on FAAH in a cellular context.

- Objective: To quantify the potency (IC50) of **JNJ-42165279** against FAAH within a cellular system.
- Materials:
 - Cells expressing FAAH (e.g., rat brain homogenates, recombinant human FAAH expressed in a cell line).
 - FAAH substrate, such as anandamide labeled with a fluorescent or radioactive tag.
 - **JNJ-42165279** stock solution.
 - Assay buffer and plates.
 - Detection instrument (e.g., fluorescence plate reader).
- Methodology:
 - Plate the cells or cell lysates containing the FAAH enzyme.
 - Prepare a serial dilution of **JNJ-42165279**.
 - Pre-incubate the FAAH-containing preparation with the different concentrations of **JNJ-42165279** for a set period (e.g., 60 minutes), as the inhibition is time-dependent.[4]
 - Initiate the enzymatic reaction by adding the labeled FAAH substrate.

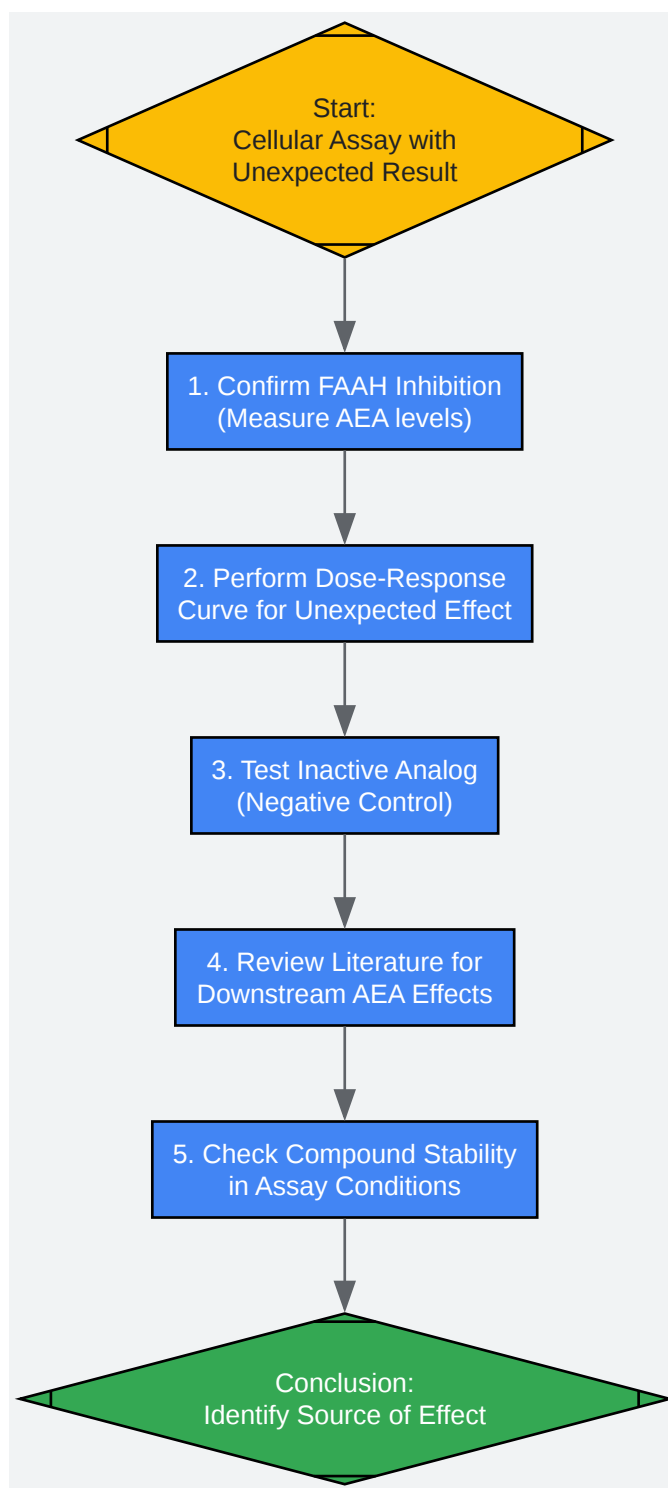
- Incubate for a specific time at a controlled temperature (e.g., 37°C).
- Stop the reaction and measure the amount of product formed.
- Data Analysis: Plot the percentage of FAAH inhibition against the logarithm of the **JNJ-42165279** concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations



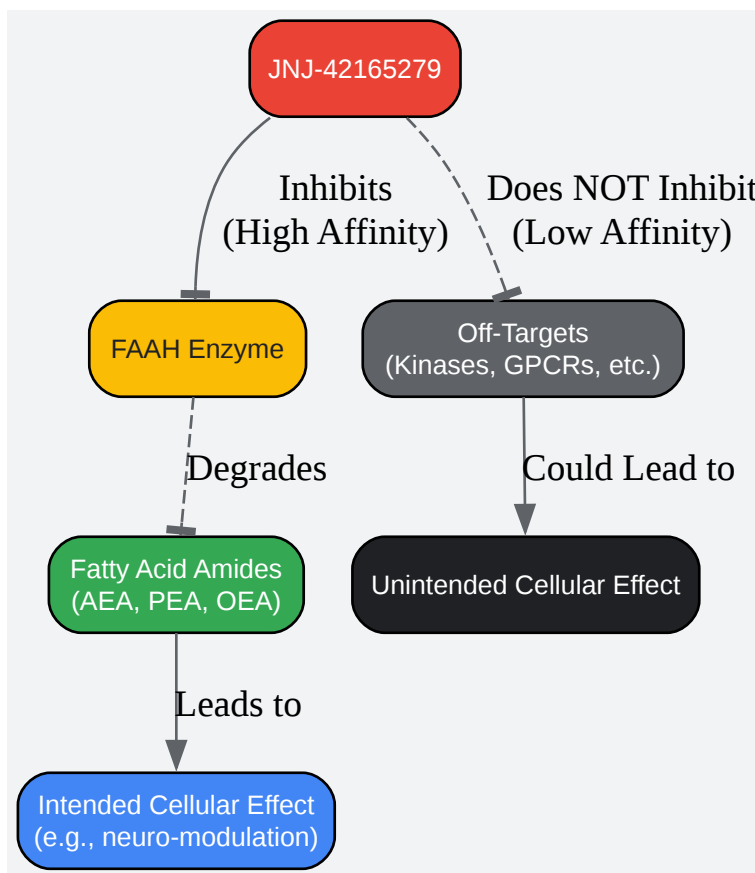
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Caption: FAAH Signaling Pathway and Inhibition by **JNJ-42165279**.



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Caption: Troubleshooting Workflow for Unexpected Cellular Effects.



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Caption: Selectivity and Effect Relationship of **JNJ-42165279**.

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